molecular formula C13H13N3O2S2 B11043023 2-methyl-6-(methylsulfanyl)-7-(phenylsulfonyl)-1H-imidazo[1,2-b]pyrazole

2-methyl-6-(methylsulfanyl)-7-(phenylsulfonyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B11043023
M. Wt: 307.4 g/mol
InChI Key: WMKYFHCDEYXCAV-UHFFFAOYSA-N
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Description

2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE is a heterocyclic compound that features both sulfur and nitrogen atoms within its structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-b]pyrazole core, along with the phenyl sulfone group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-6-(methylsulfanyl)-1H-imidazo[1,2-b]pyrazole with phenyl sulfone under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfone group.

    Substitution: The phenyl sulfone group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfone derivatives.

    Substitution: Various substituted phenyl sulfone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imidazo[1,2-b]pyrazole core allows it to interact with nucleophilic sites, while the phenyl sulfone group can participate in various chemical reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(methylsulfanyl)-1H-imidazo[1,2-b]pyrazole: Lacks the phenyl sulfone group, resulting in different chemical properties.

    Phenyl sulfone derivatives: Compounds with similar sulfone groups but different core structures.

Uniqueness

2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE is unique due to the combination of the imidazo[1,2-b]pyrazole core and the phenyl sulfone group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

7-(benzenesulfonyl)-2-methyl-6-methylsulfanyl-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H13N3O2S2/c1-9-8-16-12(14-9)11(13(15-16)19-2)20(17,18)10-6-4-3-5-7-10/h3-8,15H,1-2H3

InChI Key

WMKYFHCDEYXCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=C(N2)SC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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